4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, with the chemical formula C₁₂H₈ClNO₄S and a molecular weight of 297.71 g/mol, is a compound characterized by its unique structure that includes a chloro group, a nitro group, and a phenylsulfonyl moiety. It appears as a solid, typically white to off-white in color, and is soluble in dimethyl sulfoxide at concentrations of 30 mg/ml . This compound is known by various synonyms, including BTB-1 and NSC156750, and has been investigated for its biological activities and potential applications in medicinal chemistry.
Scientific databases like PubChem do not contain any entries for this specific compound, indicating it might be a lesser-known or niche molecule. PubChem:
Some commercial suppliers offer the compound, but their descriptions primarily focus on safety data sheets (SDS) and availability rather than research applications.[Safety Data Sheet for 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene, Echemi [example for SDS info]]
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is primarily known for its role as an inhibitor of the mitotic kinesin Kif18A. The compound binds to an allosteric site on Kif18A, which prevents conformational changes necessary for motor function. This interaction has been quantified with an IC₅₀ value of 1.7 µM, indicating its potency as an inhibitor . Additionally, it has been shown to suppress the replication of influenza A virus by inhibiting key signaling pathways such as AKT and MAPK pathways, thus preventing the nuclear export of viral components .
The compound exhibits notable biological activities:
Synthesis of 4-chloro-2-nitro-1-(phenylsulfonyl)benzene can be achieved through several methods:
4-Chloro-2-nitro-1-(phenylsulfonyl)benzene finds applications primarily in research settings:
Several compounds share structural similarities with 4-chloro-2-nitro-1-(phenylsulfonyl)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Chloro-2-nitrobenzene | C₆H₄ClN₃O₂ | Simple nitro-substituted benzene; less complex than target compound |
4-Nitrophenyl sulfone | C₁₂H₉NO₄S | Lacks chloro group; used in similar applications |
Benzene sulfonamide | C₆H₇NO₂S | Basic structure; precursor for various sulfonyl compounds |
These compounds differ primarily in their functional groups and biological activities. The unique combination of chloro, nitro, and phenylsulfonyl groups in 4-chloro-2-nitro-1-(phenylsulfonyl)benzene contributes to its distinct biological profile and potential applications in medical research.
Irritant